4-methyl-2-(piperidin-1-yl)pentan-1-amine
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Overview
Description
4-methyl-2-(piperidin-1-yl)pentan-1-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(piperidin-1-yl)pentan-1-amine typically involves the reaction of 4-methyl-2-pentanone with piperidine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(piperidin-1-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-methyl-2-(piperidin-1-yl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-(piperidin-1-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the uptake of neurotransmitters such as dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other psychostimulants and can result in enhanced neurotransmission and stimulation of the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1-(piperidin-1-yl)pentan-2-amine
- 4-methyl-2-(piperidin-2-yl)pentan-1-amine
- 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one
Uniqueness
4-methyl-2-(piperidin-1-yl)pentan-1-amine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to inhibit neurotransmitter uptake more potently than some other similar compounds makes it a valuable candidate for further research and potential therapeutic applications .
Properties
CAS No. |
953756-25-7 |
---|---|
Molecular Formula |
C11H24N2 |
Molecular Weight |
184.3 |
Purity |
95 |
Origin of Product |
United States |
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